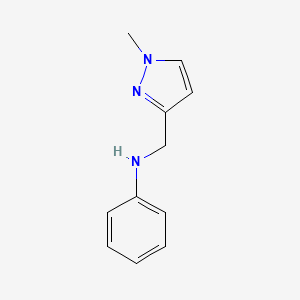
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to an aniline group, which is a phenyl group attached to an amino group. This compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of diarylhydrazones and vicinal diols . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Further details about the synthesis process can be found in the referenced articles .
Molecular Structure Analysis
The molecular structure of “N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group . The empirical formula of this compound is C10H11N3 and its molecular weight is 173.21 .
Applications De Recherche Scientifique
Luminescent Materials for OLEDs
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
Research into luminescent materials has led to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, where related compounds, including various aniline derivatives, have been synthesized and analyzed for their structure, photophysics, and potential in electroluminescence applications. This includes the exploration of their use in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency, making them suitable for display and lighting technologies (Vezzu et al., 2010).
Synthetic Methods in Organic Chemistry
Mechanism of Anodic N-N Bond Formation
Insights into the electrochemical synthesis of medicinally relevant structures through anodic N-N bond formation have been gained. This method offers a safe and sustainable approach to creating complex molecules, highlighting the versatility of aniline derivatives in facilitating diverse chemical syntheses (Gieshoff et al., 2017).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Novel Heterocyclic Disazo Dyes
Aniline derivatives have been utilized in synthesizing novel heterocyclic disazo dyes, exhibiting significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents and dyes with specific absorption characteristics (Karcı et al., 2009).
Chemosenors for Metal Ions
Chemosensors for Aluminum Ion Detection
The development of efficient chemosensors for Al3+ ion detection in aqueous solutions illustrates another application area. These chemosensors, integrating aniline derivatives, show high selectivity and sensitivity, demonstrating their utility in environmental monitoring and health diagnostics (Shree et al., 2019).
Coordination Chemistry and Metal Complexes
Structural Analysis of Coordination Compounds
Research on coordination chemistry has led to the synthesis and characterization of compounds featuring aniline derivatives as ligands, providing insights into the structural aspects of metal-ligand interactions. These studies facilitate the design of metal complexes with specific properties for catalysis, material science, and biological applications (Daoudi et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPVRNJIXJHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)
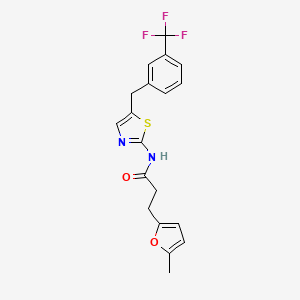
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
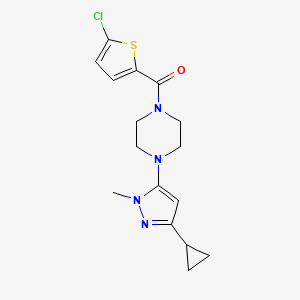
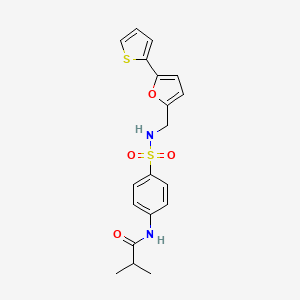
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)
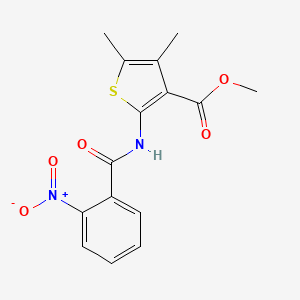
![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)
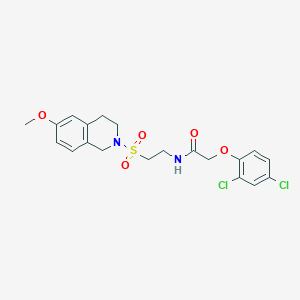
![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)